molecular formula C15H10F3N5O B2964470 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide CAS No. 941922-12-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Cat. No.: B2964470
CAS No.: 941922-12-9
M. Wt: 333.274
InChI Key: ISXVWBVVCIZVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a tetrazole core substituted with a 3,4-difluorophenyl group. The molecule comprises a 2-fluorobenzamide moiety linked via a methylene bridge to the 5-position of the tetrazole ring. The presence of fluorine atoms on both the benzamide and the phenyl substituent enhances its lipophilicity and metabolic stability, which are critical for bioavailability and target engagement in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N5O/c16-11-4-2-1-3-10(11)15(24)19-8-14-20-21-22-23(14)9-5-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXVWBVVCIZVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound consists of a tetrazole ring, a difluorophenyl group, and a fluorobenzamide moiety. The synthesis typically involves the reaction of 3,4-difluoroaniline with sodium azide to form the tetrazole intermediate, followed by coupling with 2-fluorobenzoyl chloride.

PropertyValue
Molecular FormulaC13H11F2N5O
Molecular Weight295.28 g/mol
CAS Number941922-06-1

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of tetrazole have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has demonstrated that tetrazole-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death. For example, studies on similar compounds have shown that they can inhibit proliferation in breast cancer cell lines .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites.
  • Receptor Modulation : The difluorophenyl group enhances binding affinity to receptors involved in various signaling pathways.
  • Stability and Rigidity : The cyclopropane structure contributes to the overall stability of the compound, making it more effective in biological systems.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

  • Study on Antimicrobial Activity : A recent investigation assessed the efficacy of tetrazole derivatives against common pathogens. Results indicated a minimum inhibitory concentration (MIC) as low as 16 µg/mL against Staphylococcus aureus .
  • Cancer Cell Line Studies : In vitro studies involving breast cancer cell lines showed that treatment with related tetrazole compounds resulted in a significant reduction in cell viability (up to 70% at certain concentrations) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide with structurally related compounds from the evidence:

Compound Name Key Structural Features Molecular Weight Key Differences vs. Target Compound Reference
N-(2,3-Difluorophenyl)-2-fluorobenzamide Benzamide with 2,3-difluorophenyl substituent; lacks tetrazole 266.21 g/mol No tetrazole ring; substituent position on phenyl differs
N-(3,4-Difluorophenyl)-5-(N-((3,4-difluorophenyl)sulfonyl)sulfamoyl)-2-fluorobenzamide (4s) Benzamide with sulfamoyl and 3,4-difluorophenyl groups; no tetrazole 542.34 g/mol Sulfamoyl group replaces tetrazole; higher molecular weight
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide Tetrazole with 3,4-dimethylphenyl substituent; same benzamide linkage 353.37 g/mol Methyl groups instead of fluorines on phenyl ring
N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide Tetrazole with benzyl group; trifluoromethyl benzamide; dual methylene linkages 510.47 g/mol Trifluoromethyl group; additional phenylmethyl substituent

Functional and Pharmacological Insights

  • In contrast, the 2,3-difluorophenyl analog () lacks the tetrazole’s hydrogen-bonding capacity, likely reducing target affinity .
  • Tetrazole vs. Sulfamoyl Groups : The sulfamoyl-containing analog (4s, ) exhibits higher molecular weight and polarity, which may limit membrane permeability compared to the target compound’s tetrazole-based structure .
  • However, substituent variations (e.g., trifluoromethyl in ) could redirect activity toward different targets .

Physicochemical Properties

  • Lipophilicity: Fluorine atoms increase logP values compared to non-fluorinated analogs, enhancing blood-brain barrier penetration. For example, the target compound’s logP is estimated to be higher than the dimethylphenyl analog () but lower than the trifluoromethyl derivative () .
  • Solubility : The tetrazole’s polar nature may improve aqueous solubility relative to purely aromatic benzamides (e.g., ), though sulfamoyl groups () offer greater solubility at the cost of metabolic stability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : The tetrazole ring is typically synthesized via cycloaddition of sodium azide with nitriles under acidic conditions. For example, tert-butyl isocyanide has been used in tetrazole synthesis via multicomponent reactions .
  • Step 2 : Substituents like 3,4-difluorophenyl are introduced via nucleophilic substitution or coupling reactions. In analogous compounds, HATU/DIPEA-mediated amidation in DMF is employed to link fluorinated benzamide moieties .
  • Characterization : Intermediates are validated using 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm chemical shifts (e.g., 3,4-difluorophenyl signals at δ ~7.5–8.0 ppm in 19F^{19}F NMR) and HRMS for molecular ion verification .

Q. How can researchers optimize reaction yields for fluorinated benzamide derivatives?

  • Methodology :

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of fluorinated intermediates. For example, DMF improved amidation yields to ~69% in analogous syntheses .
  • Catalysis : Use of HATU or EDCI/HOBt systems minimizes side reactions in amide bond formation.
  • Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures resolves fluorinated byproducts .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of fluorinated tetrazole derivatives, and how are they addressed?

  • Methodology :

  • Crystal growth : Fluorine’s electronegativity disrupts packing; slow evaporation from DCM/hexane at 4°C promotes single-crystal formation.
  • Data collection : High-resolution synchrotron X-ray sources mitigate weak diffraction due to fluorine’s low electron density.
  • Refinement : SHELXL (v.2018+) handles anisotropic displacement parameters for fluorine atoms. Constraints on F–C bond lengths (1.32–1.35 Å) improve model accuracy .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s potential biological targets?

  • Methodology :

  • Analog synthesis : Replace 3,4-difluorophenyl with 4-chlorophenyl or 2-methoxyphenyl to assess electronic effects.
  • Biological assays : Use fluorescence polarization (FP) to measure binding affinity to targets like G-protein-coupled receptors (GPCRs) .
  • Data interpretation : Correlate logP (calculated via ChemAxon) with cellular permeability trends. For example, fluorinated analogs often show enhanced blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological activity data for fluorinated benzamide derivatives?

  • Methodology :

  • Reproducibility checks : Validate assay conditions (e.g., ATP levels in kinase assays) using internal controls like staurosporine.
  • Meta-analysis : Compare IC50_{50} values across studies; discrepancies may arise from solvent (DMSO vs. saline) or cell line variations (HEK293 vs. HeLa) .
  • Computational modeling : MD simulations (AMBER/CHARMM) identify conformational flexibility in the tetrazole-methyl linker that may affect target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.